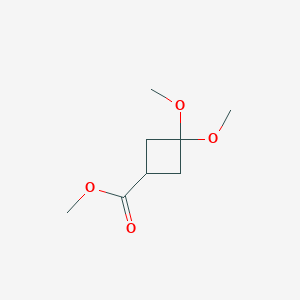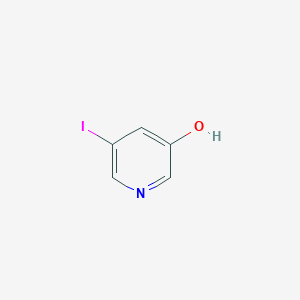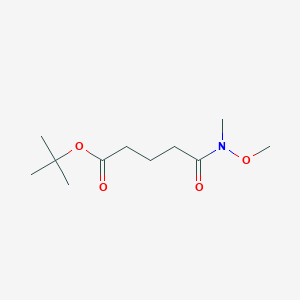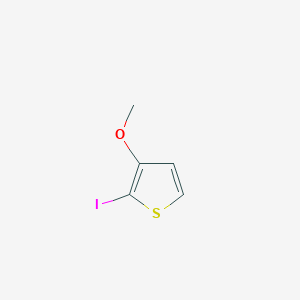![molecular formula C10H6F3NO B1313192 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile CAS No. 71682-94-5](/img/structure/B1313192.png)
3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile
Vue d'ensemble
Description
“3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile” is a chemical compound with the CAS Number: 71682-94-5 . It has a molecular weight of 213.16 . The compound is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile . The InChI code for this compound is 1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-6-14/h1-4H,5H2 .Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 213.16 . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Spectroelectrochemical Properties
- Compounds Synthesis: A study by Aktaş Kamiloğlu et al. (2018) focused on synthesizing new compounds with 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile derivatives and investigating their electrochemical and spectroelectrochemical properties. These properties are significant for applications in electrochemical technologies.
Organic Synthesis Applications
- Synthesis of Dialkyl Succinates: Yavari et al. (2004) conducted a study on the smooth reaction of 3-Oxo-2-phenyl-butanenitrile with dialkyl acetylenedicarboxylates, leading to the production of ylides in nearly quantitative yields. This research (Yavari et al., 2004) demonstrates the compound's utility in organic synthesis.
Polymer Research
- Polymer Network Analysis: Pereira et al. (2002) investigated the effect of diluting Bis-GMA with CH3Bis-GMA on the extent of polymerization, polymerization shrinkage, and water sorption. This study (Pereira et al., 2002) highlights the compound's relevance in developing novel dental composites.
Catalysis and Organic Reactions
- Catalysis in Oxidation Reactions: Karimi et al. (2014) reported the use of 3-oxo-ABNO, prepared using a simple protocol, as an efficient catalyst for the aerobic oxidation of alcohols under metal-free conditions. This study (Karimi et al., 2014) indicates the compound's potential in catalysis applications.
Material Science
- Graphene Oxide Anchored Catalysis: A study by Zhang et al. (2016) (Zhang et al., 2016) focused on the preparation of magnetically separable graphene oxide anchored sulfonic acid nanoparticles for catalysis. The compound was used for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles, demonstrating its utility in material science.
Corrosion Inhibition
- Tin Corrosion Inhibition: Fouda et al. (2015) explored the inhibition of tin corrosion in sodium chloride solutions using propaneitrile derivatives. Their study (Fouda et al., 2015) suggests that 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile derivatives could be effective corrosion inhibitors.
Environmental Applications
- Degradation in Aqueous Solutions: Lai et al. (2013) investigated the degradation of 3,3'-iminobis-propanenitrile in aqueous solutions using the Fe(0)/GAC micro-electrolysis system. This research ([Lai et al., 2013](https://consensus.app/papers/degradation-33iminobispropanenitrile-solution-fe0gac-lai/15455a6cc59a5d2d8f8da6a4c510db90/?utm_source=chatgpt)) highlights the potential of using similar compounds in environmental applications, specifically for pollutant degradation.
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
3-oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-6-14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYIJSKUDBUEQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441744 | |
| Record name | 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile | |
CAS RN |
71682-94-5 | |
| Record name | 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



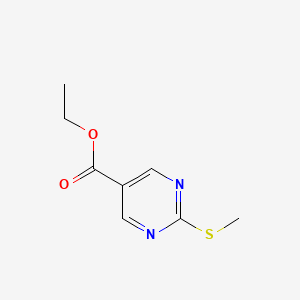
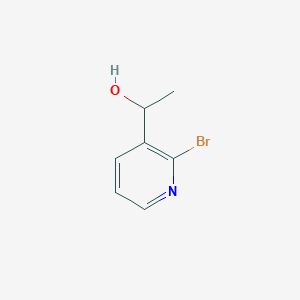
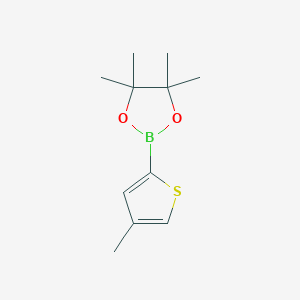
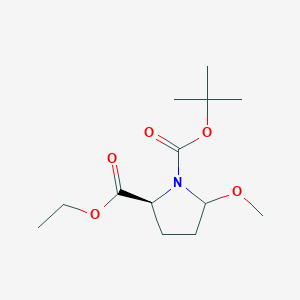
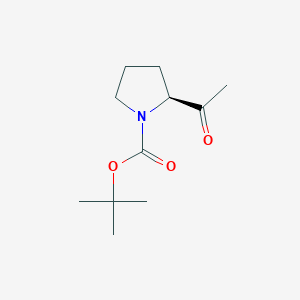
![2-[2-(3-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B1313123.png)
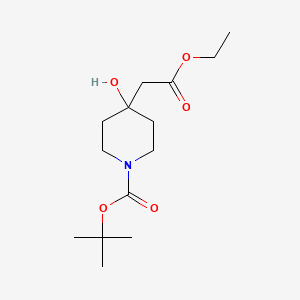
![Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1313127.png)

